molecular formula C17H18Cl3N B13737007 2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride CAS No. 21165-52-6

2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride

Cat. No.: B13737007
CAS No.: 21165-52-6
M. Wt: 342.7 g/mol
InChI Key: AFRMBEPXLCTCKZ-UHFFFAOYSA-N
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Description

2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride is a synthetic organic compound. It is known for its unique chemical structure, which includes a propenylamine backbone substituted with two para-chlorophenyl groups and two N,N-dimethyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride typically involves multiple steps:

    Formation of the Propenylamine Backbone: This can be achieved through the reaction of an appropriate aldehyde with a primary amine under reductive amination conditions.

    Introduction of Para-Chlorophenyl Groups: This step involves the substitution of hydrogen atoms on the propenylamine backbone with para-chlorophenyl groups. This can be done using Friedel-Crafts alkylation or acylation reactions.

    N,N-Dimethylation:

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control the reaction conditions and ensure consistent product quality.

    Purification Steps: Such as recrystallization or chromatography to remove impurities.

    Quality Control: Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenylamine backbone, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the propenylamine backbone to a saturated amine.

    Substitution: The para-chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used in polar aprotic solvents.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Saturated amine derivatives.

    Substitution: Compounds with various substituents replacing the chlorine atoms on the para-chlorophenyl groups.

Scientific Research Applications

2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-diethyl-, hydrochloride
  • 2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N-methyl-, hydrochloride
  • 2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrobromide

Uniqueness

2-Propen-1-amine, 3,3-bis(p-chlorophenyl)-N,N-dimethyl-, hydrochloride is unique due to its specific substitution pattern and the presence of N,N-dimethyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

21165-52-6

Molecular Formula

C17H18Cl3N

Molecular Weight

342.7 g/mol

IUPAC Name

3,3-bis(4-chlorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20(2)12-11-17(13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14;/h3-11H,12H2,1-2H3;1H

InChI Key

AFRMBEPXLCTCKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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